Spebrutinib Besylate
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3.C6H6O3S/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2;7-10(8,9)6-4-2-1-3-5-6/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28);1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSXPNGWJFAPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360053-81-1 | |
| Record name | Spebrutinib besylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360053811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SPEBRUTINIB BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ET192UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Spebrutinib Besylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spebrutinib besylate (CC-292) is an orally bioavailable, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). By covalently binding to the cysteine 481 residue in the active site of BTK, spebrutinib effectively blocks B-cell receptor (BCR) signaling pathways implicated in the pathogenesis of B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, summarizing key data from clinical trials and preclinical studies. Detailed experimental protocols for pivotal clinical studies are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and clinical development.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, activation, proliferation, and survival of B-lymphocytes.[1] Its central role in the B-cell receptor (BCR) signaling cascade has made it a prime therapeutic target for a range of B-cell-driven diseases. This compound has been investigated in clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), and autoimmune conditions like rheumatoid arthritis (RA).[2][3] This document serves as a detailed resource on its pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetics
Spebrutinib is readily absorbed after oral administration.[1] A population pharmacokinetic analysis from a study in patients with chronic lymphocytic leukemia revealed that its disposition is well-described by a two-compartment model.[4]
Absorption and Distribution
-
Time to Maximum Concentration (Tmax): In a Phase 1 study involving patients with relapsed/refractory B-cell malignancies, spebrutinib reached maximum plasma concentrations (Cmax) within 1 to 2 hours post-dose.[1]
-
Volume of Distribution: The population pharmacokinetic model estimated a central volume of distribution of 158 L and a peripheral volume of distribution of 72 L, suggesting distribution into tissues.[4]
Metabolism and Elimination
-
Clearance: The apparent clearance of spebrutinib was determined to be 134 L/h.[4]
-
Half-life: Following oral administration, plasma concentrations of spebrutinib declined to below the limit of quantitation (0.50 ng/mL) by 12 hours post-dose, indicating a relatively short half-life.[1]
Pharmacokinetic Data Summary
| Parameter | Value | Population | Reference |
| Tmax (Time to Maximum Concentration) | 1 - 2 hours | Patients with B-cell Malignancies | [1] |
| Central Volume of Distribution (Vc) | 158 L | Patients with Chronic Lymphocytic Leukemia | [4] |
| Peripheral Volume of Distribution (Vp) | 72 L | Patients with Chronic Lymphocytic Leukemia | [4] |
| Apparent Clearance (CL/F) | 134 L/h | Patients with Chronic Lymphocytic Leukemia | [4] |
| Plasma Concentration | < 0.50 ng/mL by 12 hours | Patients with B-cell Malignancies | [1] |
Pharmacodynamics
The primary pharmacodynamic effect of spebrutinib is the inhibition of BTK activity, which is assessed by measuring the occupancy of the BTK protein in peripheral blood mononuclear cells (PBMCs).
Target Engagement
-
BTK Occupancy: In a Phase 2a study of patients with rheumatoid arthritis receiving 375 mg of spebrutinib daily, the median BTK occupancy in peripheral blood was 83%.[5] A Phase 1 study in patients with B-cell malignancies demonstrated that twice-daily dosing regimens could achieve over 90% BTK receptor occupancy.[1] A study in healthy volunteers also showed near-complete BTK occupancy 8 to 24 hours after administration.[2]
Downstream Effects
The inhibition of BTK by spebrutinib leads to the modulation of downstream signaling pathways, resulting in reduced B-cell activation and proliferation.
Pharmacodynamic Data Summary
| Parameter | Value | Population | Reference |
| Median BTK Occupancy | 83% | Patients with Rheumatoid Arthritis (375 mg/day) | [5] |
| BTK Occupancy | >90% | Patients with B-cell Malignancies (twice-daily dosing) | [1] |
| BTK Occupancy | Near-complete (8-24h post-dose) | Healthy Volunteers | [2] |
Signaling Pathway
Spebrutinib targets the B-cell receptor signaling pathway, a critical cascade for B-cell function. The following diagram illustrates the key components of this pathway and the point of intervention for spebrutinib.
Caption: B-Cell Receptor (BCR) Signaling Pathway and Spebrutinib's Point of Inhibition.
Experimental Protocols
Phase 1 Study in B-Cell Malignancies (NCT01351935)
This Phase 1, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of spebrutinib in patients with relapsed or refractory B-cell non-Hodgkin lymphoma, chronic lymphocytic leukemia, or Waldenstrom's macroglobulinemia.[2]
-
Study Design: Patients received continuous oral doses of spebrutinib in 28-day cycles. Dosing started at 125 mg once daily and escalated to 1000 mg once daily. Twice-daily dosing regimens of 375 mg and 500 mg were also evaluated.[1]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected on Day 1 and Day 15 of the first cycle at pre-dose and various time points post-dose.[2]
-
Pharmacodynamic Assessment: BTK occupancy in peripheral blood mononuclear cells was measured to assess target engagement.[2]
Caption: Workflow for the Phase 1 Clinical Trial of Spebrutinib in B-Cell Malignancies.
Phase 2a Study in Rheumatoid Arthritis (NCT01975610)
This multicenter, randomized, placebo-controlled Phase 2a study evaluated the efficacy, safety, and pharmacodynamics of spebrutinib in patients with active rheumatoid arthritis on a stable background of methotrexate.[5]
-
Study Design: A total of 47 patients were randomized to receive either 375 mg of spebrutinib orally per day or a placebo for a 4-week treatment period.[1]
-
Inclusion Criteria: Patients had a diagnosis of rheumatoid arthritis with active disease.
-
Pharmacodynamic Assessment: The primary pharmacodynamic endpoint was the measurement of BTK occupancy in peripheral blood.[5] Other exploratory biomarkers were also assessed.
Caption: Workflow for the Phase 2a Clinical Trial of Spebrutinib in Rheumatoid Arthritis.
Conclusion
This compound is a potent and selective irreversible BTK inhibitor with a pharmacokinetic profile that supports oral administration. Its pharmacodynamic effects, characterized by high and sustained BTK occupancy, lead to the effective inhibition of the B-cell receptor signaling pathway. The clinical studies conducted to date have provided valuable insights into its safety and activity in both hematologic malignancies and autoimmune disorders. Further clinical development will continue to define the therapeutic potential of spebrutinib in these disease areas. This technical guide provides a foundational understanding for researchers and drug development professionals working with this and similar targeted therapies.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of single-agent CC-292, a highly selective Bruton's tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Spebrutinib (CC-292)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib, also known as CC-292, is a potent, highly selective, and orally bioavailable covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[3][4] Aberrant BCR signaling is implicated in the pathogenesis of numerous B-cell malignancies and autoimmune diseases, making BTK a key therapeutic target.[5][6] Spebrutinib was developed as a second-generation BTK inhibitor, designed to improve upon the selectivity profile of the first-in-class inhibitor, ibrutinib, thereby potentially offering a better safety profile.[7] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of spebrutinib.
Discovery and Rationale
The development of spebrutinib was driven by the need for a more selective BTK inhibitor. While the first-generation inhibitor ibrutinib demonstrated significant clinical efficacy, it was known to inhibit several other kinases, such as TEC, EGFR, and SRC family kinases, due to a reactive acrylamide warhead that can bind to cysteine residues present in other kinases.[8][9] This off-target activity was associated with adverse effects. The design of spebrutinib focused on creating a molecule that covalently and irreversibly binds to the Cys-481 residue within the ATP binding site of BTK with high specificity, thus minimizing off-target kinase inhibition.[1][8]
Mechanism of Action
Spebrutinib functions by irreversibly binding to BTK, preventing its activation and downstream signaling.[1] In the canonical BCR pathway, antigen binding leads to the activation of SRC family kinases (e.g., LYN), which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This recruits and activates SYK, which in turn activates a signaling cascade leading to the phosphorylation and activation of BTK.[10][11] Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), a crucial step that triggers downstream pathways, including NF-κB and MAPK, promoting B-cell proliferation, survival, and differentiation.[3][4][10] By covalently binding to BTK, spebrutinib effectively shuts down this entire cascade.
Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition by spebrutinib.
Caption: B-cell receptor (BCR) signaling pathway and inhibition by Spebrutinib (CC-292).
Preclinical Characterization
Spebrutinib underwent extensive preclinical evaluation to determine its potency, selectivity, and cellular activity.
Biochemical Assays
In enzymatic assays, spebrutinib proved to be a highly potent covalent inhibitor of BTK.[1][2] Its selectivity was a key differentiator from first-generation inhibitors. While highly active against BTK, it demonstrated significantly less activity against other kinases, including those with a homologous cysteine residue.[12]
Table 1: In Vitro Kinase Inhibitory Profile of Spebrutinib (CC-292)
| Kinase | IC50 (nM) | Reference(s) |
|---|---|---|
| BTK | <1.0 | [1][2][12] |
| Yes | 723 | [12] |
| c-Src | 1729 | [12] |
| Brk | 2430 | [12] |
| Lyn | 4400 | [12] |
| Fyn | 7150 | [12] |
| EGFR | 4700 |[9] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data compiled from multiple sources.
Cellular Assays
In various cell-based assays, spebrutinib effectively inhibited BCR-dependent signaling pathways. It demonstrated potent inhibition of B-cell proliferation and reduced the production of inflammatory cytokines.[13][14] For instance, in primary human B cells, spebrutinib inhibited proliferation with an IC50 of 0.7 μM and also inhibited T-cell proliferation, although it was 6.5-fold less potent against T-cells.[14] Furthermore, it was shown to reduce FcγR-stimulated TNF-α production in macrophages and inhibit osteoclastogenesis, highlighting its potential in autoimmune and inflammatory diseases.[14]
Experimental Protocols
In Vitro Kinase Assay (Generic Protocol)
A common method to determine IC50 values for kinase inhibitors is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™.
-
Reagents: Recombinant human BTK enzyme, fluorescently labeled ATP-competitive tracer, europium-labeled anti-tag antibody, and the kinase substrate (e.g., a poly-GAT peptide).
-
Procedure: a. Serially dilute spebrutinib in DMSO and add to a 384-well assay plate. b. Add a mixture of the BTK enzyme and the fluorescently labeled substrate to the wells. c. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow inhibitor binding. d. Initiate the kinase reaction by adding ATP. e. Stop the reaction and add a detection solution containing the europium-labeled antibody that binds to the phosphorylated substrate.
-
Data Analysis: The TR-FRET signal is measured. A high signal indicates low kinase activity (inhibitor is effective). The IC50 value is calculated by fitting the dose-response curve to the data.
The workflow for a typical cellular assay to measure BTK inhibition is depicted below.
Caption: A generalized workflow for a cellular assay to determine BTK inhibition.
Cellular BTK Autophosphorylation Assay
This assay measures the direct effect of the inhibitor on BTK activity within a cellular context.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant B-cell lymphoma cell line are used.
-
Procedure: a. Cells are pre-incubated with varying concentrations of spebrutinib. b. B-cell receptor signaling is stimulated using an agonist like anti-IgM antibody. c. After stimulation, cells are immediately lysed to preserve the phosphorylation state of proteins.
-
Detection: The level of phosphorylated BTK (pBTK) at tyrosine 223 (Y223) is quantified using methods like Western Blot or ELISA, relative to total BTK levels.
-
Data Analysis: The concentration of spebrutinib that inhibits pBTK by 50% (IC50) is determined from the dose-response curve.
Clinical Development
Pharmacokinetics and Pharmacodynamics
Phase 1 clinical trials in healthy volunteers and patients with B-cell malignancies established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of spebrutinib.[7][15] The drug was found to be rapidly absorbed, with time to peak concentration ranging from approximately 0.3 to 2 hours.[15] The mean apparent elimination half-life was around 2 to 3 hours.[15]
A key finding was the uncoupling of PK and PD.[16] Despite rapidly decreasing plasma concentrations, spebrutinib demonstrated sustained, high-level BTK occupancy (over 90%) in peripheral blood mononuclear cells for 24 hours after dosing.[7][16][17] This is characteristic of an irreversible covalent inhibitor, where the duration of the biological effect is determined by the resynthesis rate of the target protein rather than the circulating drug concentration.[16]
Table 2: Population Pharmacokinetic Parameters of Spebrutinib (CC-292) in Patients
| Parameter | Value | Unit | Reference(s) |
|---|---|---|---|
| Central Volume of Distribution (Vc) | 158 | L | [15][18] |
| Peripheral Volume of Distribution (Vp) | 72 | L | [15][18] |
| Clearance (CL) | 134 | L/h | [15][18] |
| Intercompartmental Clearance (Q) | 18.7 | L/h | [15][18] |
| Time to Peak Concentration (Tmax) | 0.34 - 2 | hours | [15] |
| Elimination Half-life (t1/2) | 2 - 3 | hours |[15] |
Clinical Efficacy and Safety
Spebrutinib was evaluated in clinical trials for both B-cell malignancies and autoimmune diseases like rheumatoid arthritis (RA).[7][13] In a Phase 1 study involving patients with chronic lymphocytic leukemia (CLL), spebrutinib was well-tolerated and showed clinical activity.[7] In a Phase 2a study in patients with active RA, spebrutinib treatment led to a median BTK occupancy of 83% and significantly reduced serum markers of chemotaxis (CXCL13, MIP-1β) and bone resorption (CTX-I).[13][19] While there was a numerical trend toward clinical improvement, the effect was not statistically significant in this small study.[13][17] Ultimately, despite its promising selectivity, the clinical activity of spebrutinib, particularly in oncology, was considered lower compared to other BTK inhibitors, and its development has not progressed to regulatory approval for major indications.[7]
Conclusion
Spebrutinib (CC-292) represents a significant effort in the rational design of a second-generation, selective BTK inhibitor. Its discovery was guided by the goal of minimizing off-target effects associated with first-in-class inhibitors. Preclinical data confirmed its high potency and selectivity for BTK. Clinical studies demonstrated its covalent mechanism of action through sustained target occupancy despite a short plasma half-life. While it showed biological activity and a tolerable safety profile, its clinical development did not lead to market approval, highlighting the competitive and challenging landscape of kinase inhibitor drug development. The story of spebrutinib provides valuable insights into the translation of biochemical selectivity into clinical efficacy for targeted therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B-cell receptor signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Spebrutinib (AVL-292, CC-292) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 13. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics and Exposure Response Assessment of CC‐292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Population Pharmacokinetics and Exposure Response Assessment of CC-292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Spebrutinib (AVL-292): A Technical Guide to Target Binding and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target binding and selectivity profile of Spebrutinib (AVL-292), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and evaluation of this compound for therapeutic applications.
Core Target Binding Affinity
Spebrutinib is a highly potent inhibitor of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition.[1] This targeted covalent mechanism contributes to its high potency and prolonged pharmacodynamic effect.
The inhibitory activity of Spebrutinib against BTK has been quantified using various biochemical assays, with reported IC50 values consistently in the sub-nanomolar range.
Table 1: Biochemical Potency of Spebrutinib against BTK
| Parameter | Value (nM) | Assay Type | Reference(s) |
| IC50 | <0.5 | Cell-free assay | [2] |
| IC50 | 0.5 | Biochemical assay | [3][4] |
| IC50 | 5.9 | Biochemical assay | [5] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window and potential off-target effects. Spebrutinib has been profiled against a broad panel of kinases to assess its selectivity. While it is highly selective for BTK, it does exhibit activity against other members of the Tec family of kinases and a limited number of other kinases, particularly at higher concentrations.
A comparative study profiled Spebrutinib at a concentration of 1 µM against a panel of kinases.[6] The results indicate a high degree of selectivity, with a low percentage of kinases being significantly inhibited.
Table 2: Selectivity Profile of Spebrutinib against a Panel of Kinases with a Homologous Cysteine to BTK Cys481
| Kinase | IC50 (nM) | Reference(s) |
| BMX | 0.7 | [5] |
| Tec | 6.2 | [5] |
| TXK | 8.9 | [5] |
| Itk | 36 | [5] |
This table presents a selection of kinases for which specific IC50 values have been reported. A broader kinome scan revealed that at 1 µM, Spebrutinib inhibited 8.3% of the human wild-type kinases tested by more than 65%.[6]
Cellular Activity and Selectivity
Cellular assays provide a more physiologically relevant context for evaluating the activity and selectivity of a compound. Spebrutinib has been shown to potently inhibit B-cell proliferation and signaling in cellular models.
Table 3: Cellular Activity of Spebrutinib
| Assay | Cell Type | Parameter | Value (nM) | Reference(s) |
| B-cell Proliferation | Naïve human B cells | EC50 | 3 | [5] |
| BCR Signaling (CD69 expression) | Human Whole Blood | EC50 | 140 | [6] |
| EGFR Phosphorylation | A431 cells | EC50 | 4700 | [6] |
| T-cell Activation (IL-2 expression) | Jurkat T cells | EC50 | <1000 | [6] |
These data demonstrate that while Spebrutinib is a potent inhibitor of B-cell function, its activity against other signaling pathways, such as those mediated by EGFR and the T-cell receptor, is significantly lower, indicating a favorable cellular selectivity profile.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a representative method for determining the in vitro potency of Spebrutinib against BTK using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human BTK enzyme
-
Suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Spebrutinib (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Spebrutinib in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 2.5 µL of a solution containing the BTK enzyme and substrate in assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.
-
ATP Generation and Luminescence Measurement: a. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase-based detection reaction. b. Incubate at room temperature for 30-60 minutes. c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. b. Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls. c. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular B-Cell Activation Assay (Flow Cytometry)
This protocol describes a method to assess the functional effect of Spebrutinib on B-cell activation by measuring the expression of the early activation marker CD69 on the surface of stimulated B cells using flow cytometry.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated B cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
B-cell stimulus (e.g., anti-IgM antibody)
-
Spebrutinib (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD19 and CD69
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. If using isolated B cells, further purify them using magnetic-activated cell sorting (MACS).
-
Compound Treatment: a. Resuspend the cells in culture medium at a density of 1 x 10^6 cells/mL. b. Add varying concentrations of Spebrutinib to the cell suspension and pre-incubate for 1 hour at 37°C.
-
B-Cell Stimulation: a. Add the B-cell stimulus (e.g., anti-IgM) to the cell suspension. b. Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Antibody Staining: a. Harvest the cells and wash them with cold PBS. b. Resuspend the cells in flow cytometry staining buffer. c. Add the fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies. d. Incubate on ice for 30 minutes in the dark. e. Wash the cells twice with staining buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in staining buffer. b. Acquire the data on a flow cytometer. c. Gate on the CD19-positive B-cell population. d. Quantify the percentage of CD69-positive cells within the B-cell gate.
-
Data Analysis: a. Determine the inhibition of CD69 expression at each Spebrutinib concentration relative to the stimulated control. b. Calculate the EC50 value by plotting the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of Spebrutinib.
Caption: BTK Signaling Pathway and Spebrutinib's Mechanism of Action.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Caption: Workflow for a Cellular B-Cell Activation Assay.
References
An In-depth Technical Guide on the Molecular Properties and Solubility of Spebrutinib Besylate
This technical guide provides a comprehensive overview of the core molecular properties and solubility characteristics of spebrutinib besylate, an orally bioavailable and selective inhibitor of Bruton's agammaglobulinemia tyrosine kinase (BTK).[1][2] The information is intended for researchers, scientists, and professionals involved in drug development.
Molecular Properties of this compound
This compound, also known as AVL-292 and CC-292, is the besylate salt form of spebrutinib.[1][2] The following table summarizes its key molecular and chemical properties.
| Property | Value | Reference |
| IUPAC Name | N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide benzenesulfonate | [1] |
| CAS Number | 1360053-81-1 | [1][2] |
| Molecular Formula | C28H28FN5O6S | [1][2] |
| Molecular Weight | 581.62 g/mol | [1][2] |
| Exact Mass | 581.1744 | [1] |
| Synonyms | AVL-292 besylate, CC-292 besylate, AVL-292 benzenesulfonate | [3][4] |
| Parent Compound (Free Base) | Spebrutinib (CAS: 1202757-89-8) | [1][5] |
| Component Compounds | Spebrutinib, Benzenesulfonic Acid | [2] |
Solubility of Spebrutinib and its Besylate Salt
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Spebrutinib's solubility has been reported in organic solvents, which is crucial for in vitro experimental setup.
| Compound | Solvent | Solubility | Reference |
| Spebrutinib | DMSO | ≥ 45 mg/mL (106.27 mM) | [6] |
| Spebrutinib | DMSO | 79 mg/mL (186.57 mM) | [7] |
| Spebrutinib | DMSO | 85 mg/mL (200.73 mM) | [8] |
Note: The use of hygroscopic DMSO can significantly impact the solubility of the product; freshly opened DMSO is recommended.[6][8]
Experimental Protocols
Determination of Thermodynamic (Equilibrium) Solubility
The saturation shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10]
Methodology:
-
Preparation of Media: Prepare aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the pH-solubility profile.[9][11] The temperature should be maintained at 37 ± 1 °C.[11]
-
Addition of Compound: Add an excess amount of this compound to a stoppered flask or vial containing the solubility medium.[9] It is important to ensure enough solid is present to form a suspension and achieve saturation.[9]
-
Equilibration: Agitate the flasks at a constant temperature for a sufficient period to reach equilibrium. The agitation time can vary depending on the compound and should be determined experimentally.[12]
-
Phase Separation: After equilibration, allow the suspension to settle.[12] Separate the solid phase from the liquid phase by centrifugation or filtration.
-
Quantification: Analyze the concentration of spebrutinib in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Solid Phase Analysis: It is recommended to analyze the remaining solid to check for any changes in its physical form (e.g., polymorphism or salt disproportionation).[11]
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[13]
Methodology (Shake-Flask Method):
-
Phase Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for ionizable compounds).[14] The two phases should be pre-saturated with each other by mixing and allowing them to separate for 24 hours.[14]
-
Compound Addition: Dissolve a known amount of this compound in one of the phases.
-
Partitioning: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases, followed by a period for the phases to separate completely.[14]
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC.[14][15]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[13]
Methodology (HPLC-Based Method):
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common indirect method for estimating LogP.[15][16]
-
System Calibration: A set of standard compounds with known LogP values are run on an RP-HPLC system.
-
Retention Time Measurement: The retention times of the standard compounds and this compound are measured.
-
Correlation: A calibration curve is generated by plotting the logarithm of the retention factor (k) of the standards against their known LogP values.
-
LogP Estimation: The LogP of this compound is then interpolated from its retention factor using the calibration curve.
Mechanism of Action and Signaling Pathway
Spebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, proliferation, and survival.[2][17] By covalently binding to BTK, spebrutinib irreversibly inhibits its activity, leading to the disruption of BCR signaling.[2][17] This mechanism of action underlies its potential therapeutic effect in B-cell malignancies and autoimmune diseases.[2][17][18]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C28H28FN5O6S | CID 74892828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. GSRS [precision.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spebrutinib | Src | BTK | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. who.int [who.int]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. acdlabs.com [acdlabs.com]
- 14. agilent.com [agilent.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. researchgate.net [researchgate.net]
- 17. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Spebrutinib Besylate: In Vitro Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spebrutinib (also known as CC-292 or AVL-292) is a potent and selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Spebrutinib irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of its kinase activity and downstream signaling events.[4][5] These application notes provide detailed protocols for in vitro cell culture assays to evaluate the biological effects of spebrutinib besylate on B-cell function.
Mechanism of Action: B-Cell Receptor Signaling Inhibition
Spebrutinib targets BTK, a key mediator downstream of the B-cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT.[4][6] These transcription factors drive the expression of genes involved in B-cell proliferation, survival, and differentiation. By covalently binding to BTK, spebrutinib effectively blocks this entire cascade.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
Table 1: Potency of Spebrutinib in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | BTK Kinase | IC50 | <0.5 nM | [2][3] |
| Cellular Assay | Ramos Cells (BTK Occupancy) | EC50 | 6 nM | [2] |
| Cellular Assay | Ramos Cells (BTK Inhibition) | EC50 | 8 nM | [2][7] |
| Cellular Assay | B-Cell Proliferation | IC50 | 0.7 µM | [6] |
| Cellular Assay | T-Cell Proliferation | IC50 | 4.6 µM | [6] |
Table 2: Kinase Selectivity Profile of Spebrutinib
| Kinase | IC50 | Reference |
| BTK | 0.5 nM | [2] |
| Yes | 723 nM | [2] |
| c-Src | 1.729 µM | [2] |
| Brk | 2.43 µM | [2] |
| Lyn | 4.4 µM | [2] |
| Fyn | 7.15 µM | [2] |
Experimental Protocols
B-Cell Proliferation Assay
This protocol measures the inhibitory effect of spebrutinib on the proliferation of B-cells following stimulation.
Materials:
-
Primary human B-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound stock solution (in DMSO)
-
Anti-human IgM (α-IgM) antibody
-
CpG oligodeoxynucleotide
-
[3H]-thymidine
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit.
-
Resuspend B-cells in complete RPMI-1640 medium and adjust the cell density to 0.2 x 10^6 cells in 100 µL.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add 50 µL of the spebrutinib dilutions (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[6]
-
Prepare a stimulation cocktail containing α-IgM (10 µg/mL) and CpG (10 µg/mL) in complete medium.[6]
-
Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
Incubate the plate for 3 days at 37°C in a 5% CO2 incubator.[6]
-
During the last 24 hours of incubation, add 1 µCi/well of [3H]-thymidine.[6]
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [3H]-thymidine using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of spebrutinib.
Western Blot Analysis of BCR Signaling
This protocol is for assessing the phosphorylation status of key proteins in the BCR signaling pathway after spebrutinib treatment.
Materials:
-
Ramos cells (or other suitable B-cell line)
-
Serum-free RPMI-1640 medium
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Anti-human IgM (α-IgM) antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-phospho-Syk, anti-Syk, and anti-tubulin (or other loading control)[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Culture Ramos cells in complete RPMI-1640 medium.
-
Harvest and wash the cells, then resuspend in serum-free RPMI-1640 medium for 1-1.5 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM - 3 µM) or vehicle control for 1 hour at 37°C.[2]
-
Stimulate the B-cell receptor by adding α-human IgM to a final concentration of 5 µg/mL for 10-15 minutes.[2]
-
Immediately place the cells on ice and centrifuge at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[2]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[2]
Flow Cytometry Analysis of Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by spebrutinib.
Materials:
-
B-cell lymphoma cell line (e.g., DLBCL)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.
-
Allow the cells to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Cytokine Production Assay
This protocol measures the effect of spebrutinib on the production of cytokines, such as IL-6, by B-cells.
Materials:
-
Primary human B-cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Stimulants (e.g., anti-IgM, CD40L, IL-21, IL-2)
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
Procedure:
-
Isolate and prepare primary human B-cells as described in the proliferation assay.
-
Pre-incubate the B-cells with this compound or vehicle control for 1 hour.[6]
-
Stimulate the cells with a cocktail of anti-IgM, CD40L, IL-21, and IL-2.[6]
-
Incubate for 48 hours to allow for cytokine production.[6]
-
Collect the cell culture supernatant by centrifugation.
-
Measure the concentration of the cytokine (e.g., IL-6) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
Disclaimer
These protocols are intended for research use only by qualified professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. The specific concentrations of reagents and incubation times may need to be optimized for different cell lines and experimental conditions.
References
- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ultra-dd.org [ultra-dd.org]
- 6. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Western Blot Protocol for Measuring BTK Inhibition by Spebrutinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for assessing the inhibitory activity of spebrutinib (CC-292) on Bruton's tyrosine kinase (BTK) using Western blotting. Spebrutinib is a potent and irreversible small-molecule inhibitor of BTK, a key enzyme in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[3][4] This protocol outlines a method to measure the inhibition of BTK activity by quantifying the phosphorylation status of BTK at Tyrosine 223 (Y223) and its direct downstream substrate, Phospholipase C gamma 2 (PLCγ2), at Tyrosine 759 (Y759) in a human B-cell line upon BCR stimulation.
BTK Signaling Pathway and Inhibition by Spebrutinib
Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane.[5] This activation involves phosphorylation of BTK at Tyr551 by SRC family kinases, followed by autophosphorylation at Tyr223, which is essential for full catalytic activity.[6][7] Activated BTK then phosphorylates and activates downstream targets, including PLCγ2, which in turn propagates signals leading to calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation, differentiation, and survival.[5][8] Spebrutinib covalently binds to the ATP-binding site of BTK, blocking its kinase activity and subsequent downstream signaling.[1]
Experimental Principle
This assay utilizes Western blotting to detect specific proteins from cell lysates separated by size via SDS-PAGE. The inhibition of BTK by spebrutinib is quantified by observing the reduction in the phosphorylation of BTK (p-BTK Y223) and PLCγ2 (p-PLCγ2 Y759) in stimulated B-cells. Antibodies specific to the phosphorylated forms of these proteins are used for detection. Total protein levels of BTK, PLCγ2, and a housekeeping protein (e.g., GAPDH) are also measured to ensure equal protein loading and to confirm that the inhibitor's effect is on protein activity, not expression.
Materials and Reagents
| Reagent/Material | Recommended Supplier & Cat. No. |
| Cell Line | Ramos (Human Burkitt's lymphoma), ATCC® CRL-1596™ |
| Cell Culture Medium | RPMI-1640 Medium, Gibco™ |
| Fetal Bovine Serum (FBS) | Gibco™ |
| Penicillin-Streptomycin | Gibco™ |
| Inhibitor | Spebrutinib (CC-292) |
| Stimulant | Goat anti-Human IgM, µ chain specific |
| Lysis Buffer | RIPA Lysis and Extraction Buffer, Thermo Fisher™ |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher™ |
| Protein Assay | BCA Protein Assay Kit, Thermo Fisher™ |
| Primary Antibodies | |
| Phospho-BTK (Tyr223) | Cell Signaling Technology, #5082 |
| Total BTK | Cell Signaling Technology, #8547 |
| Phospho-PLCγ2 (Tyr759) | Cell Signaling Technology, #3874 |
| Total PLCγ2 | Cell Signaling Technology, #3872 |
| GAPDH | Cell Signaling Technology, #5174 |
| Secondary Antibody | Anti-rabbit IgG, HRP-linked, Cell Signaling Technology |
| Other Reagents | |
| Laemmli Sample Buffer (4X) | Bio-Rad |
| Precast Protein Gels (e.g., 4-15%) | Bio-Rad |
| PVDF Membrane | Bio-Rad |
| ECL Western Blotting Substrate | Thermo Fisher™ |
| Skim Milk or BSA | |
| Tris Buffered Saline with Tween® 20 (TBST) |
Experimental Workflow
The overall workflow consists of cell culture, treatment with spebrutinib, stimulation of the BCR pathway, cell lysis, protein quantification, and finally, the Western blot procedure for detection.
Detailed Experimental Protocol
5.1. Cell Culture and Seeding
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells at a density of 1 x 10⁶ cells/mL in a new flask one day before the experiment to ensure they are in the logarithmic growth phase.
-
On the day of the experiment, harvest cells and resuspend them in serum-free RPMI-1640 medium.
5.2. Spebrutinib Treatment and Cell Stimulation
-
Aliquot 2 x 10⁶ cells per condition into microcentrifuge tubes.
-
Prepare a stock solution of spebrutinib in DMSO. Dilute to the desired final concentrations in serum-free medium.
-
Pre-incubate cells with spebrutinib or vehicle (DMSO) for 1-2 hours at 37°C.[1]
-
Control lanes should include: (1) Untreated/Unstimulated, (2) Vehicle + Unstimulated, (3) Vehicle + Stimulated, (4) Spebrutinib + Stimulated.
-
-
Following pre-incubation, stimulate the cells by adding anti-human IgM to a final concentration of 10-12 µg/mL.[7][9] Do not add stimulant to unstimulated control tubes.
-
Immediately terminate the reaction by pelleting the cells at 500 x g for 5 minutes at 4°C and aspirating the supernatant.
5.3. Cell Lysis and Protein Quantification
-
Wash the cell pellets once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
5.4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with RIPA buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-15% polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody (diluted in 5% milk/BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
5.5. Data Analysis
-
Quantify the band intensity for p-BTK, total BTK, p-PLCγ2, total PLCγ2, and the loading control (GAPDH) using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein signal to its corresponding total protein signal.
-
Compare the normalized signal from the spebrutinib-treated samples to the stimulated vehicle control to determine the percentage of inhibition.
Summary of Quantitative Parameters
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 1 x 10⁶ cells/mL |
| Cells per Condition | 2 x 10⁶ cells |
| Spebrutinib Concentration | 0.1 - 10 µM (start with 1 µM)[1] |
| Spebrutinib Pre-incubation Time | 1 - 2 hours |
| Anti-IgM Stimulation Concentration | 10 - 12 µg/mL[7][9] |
| Stimulation Time | 10 minutes |
| Protein Loading per Lane | 20 - 30 µg |
| Primary Antibody Dilutions | |
| p-BTK (Y223) | 1:1000 |
| Total BTK | 1:1000 |
| p-PLCγ2 (Y759) | 1:1000[10] |
| Total PLCγ2 | 1:1000 |
| GAPDH | 1:2000 |
| Secondary Antibody Dilution | 1:2000 |
Expected Results
Upon stimulation with anti-IgM, a significant increase in the band intensity for p-BTK (Y223) and p-PLCγ2 (Y759) should be observed in the vehicle-treated control lane compared to the unstimulated lane. In samples pre-treated with spebrutinib, a dose-dependent decrease in the intensity of the p-BTK and p-PLCγ2 bands is expected, indicating successful inhibition of BTK's kinase activity. The levels of total BTK, total PLCγ2, and the loading control GAPDH should remain relatively constant across all lanes.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-BTK antibody (ab25971) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-Btk (Tyr223) (D9T6H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]
Spebrutinib Besylate in a Collagen-Induced Arthritis (CIA) Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] These pathways are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis (RA). Preclinical studies have demonstrated the efficacy of spebrutinib in a murine collagen-induced arthritis (CIA) model, a widely used animal model that mimics many aspects of human RA.[1][3] Spebrutinib's mechanism of action involves the blockade of BCR-dependent B-cell activation, inhibition of FcγR-induced inflammatory cytokine production in myeloid cells, and a reduction in osteoclastogenesis.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing spebrutinib besylate in a CIA model to evaluate its therapeutic potential. The protocols are based on established methodologies for CIA induction and assessment, combined with the known mechanisms of spebrutinib.
Data Presentation
While specific quantitative data from preclinical studies of spebrutinib in the CIA model are not publicly available, the following tables illustrate the expected outcomes based on its mechanism of action and reported efficacy.[3] These tables are intended to serve as a template for data presentation in similar studies.
Table 1: Effect of this compound on Arthritis Severity in CIA Mice
| Treatment Group | Mean Arthritis Score (± SEM) | Change in Paw Thickness (mm ± SEM) | Incidence of Arthritis (%) |
| Vehicle Control | 10.5 ± 0.8 | 1.8 ± 0.2 | 100 |
| Spebrutinib (Low Dose) | 6.2 ± 0.6 | 1.1 ± 0.1 | 70 |
| Spebrutinib (High Dose) | 2.5 ± 0.4 | 0.5 ± 0.1 | 30 |
| Dexamethasone (Positive Control) | 3.1 ± 0.5 | 0.6 ± 0.1 | 40 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.
Table 2: Effect of this compound on Inflammatory Cytokine Levels in the Joints of CIA Mice
| Treatment Group | TNF-α (pg/mg tissue ± SEM) | IL-1β (pg/mg tissue ± SEM) | IL-6 (pg/mg tissue ± SEM) |
| Vehicle Control | 150 ± 15 | 120 ± 12 | 250 ± 20 |
| Spebrutinib (Low Dose) | 90 ± 10 | 75 ± 8 | 150 ± 15* |
| Spebrutinib (High Dose) | 45 ± 5 | 40 ± 4 | 80 ± 9 |
| Dexamethasone (Positive Control) | 55 ± 6 | 50 ± 5 | 95 ± 10 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.
Table 3: Effect of this compound on Serum Biomarkers in CIA Mice
| Treatment Group | Anti-Collagen Type II IgG (U/mL ± SEM) | C-terminal telopeptide of type I collagen (CTX-I) (ng/mL ± SEM) | Chemokine (C-X-C motif) ligand 13 (CXCL13) (pg/mL ± SEM) |
| Vehicle Control | 500 ± 50 | 15 ± 1.2 | 300 ± 25 |
| Spebrutinib (Low Dose) | 300 ± 35 | 10 ± 0.9 | 180 ± 20* |
| Spebrutinib (High Dose) | 150 ± 20 | 7 ± 0.6 | 90 ± 10 |
| Dexamethasone (Positive Control) | 200 ± 25 | 8 ± 0.7 | 120 ± 15 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative examples.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Isoflurane for anesthesia
Procedure:
-
Emulsification: Prepare an emulsion of CII and CFA by mixing equal volumes. Ensure a stable emulsion is formed by drawing the mixture into and out of a syringe until a drop of the emulsion does not disperse in water.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion of CII and IFA. Anesthetize the mice and inject 100 µL of the CII/IFA emulsion intradermally at a site different from the primary injection.
-
Monitoring: Monitor the mice daily for the onset and progression of arthritis, typically starting from day 21.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure (Therapeutic Dosing):
-
Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., low dose and high dose).
-
Dosing: Beginning at the onset of arthritis (typically around day 24-28), administer this compound or vehicle to the mice daily via oral gavage. The volume should be adjusted based on the mouse's body weight.
-
Duration: Continue daily administration until the end of the study (e.g., day 42).
Assessment of Arthritis
a) Clinical Scoring:
-
Score each paw on a scale of 0-4 based on the degree of erythema, swelling, and joint rigidity:
-
0 = Normal
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of an entire paw
-
4 = Maximal inflammation with joint deformity
-
-
The maximum score per mouse is 16.
b) Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws at regular intervals (e.g., every 2-3 days) after the booster immunization.
Histopathological Analysis
Procedure:
-
At the end of the study, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for evaluation of inflammation, pannus formation, and bone erosion.
Cytokine Analysis
Procedure:
-
At the end of the study, collect synovial tissue from the joints.
-
Homogenize the tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.
Mandatory Visualizations
Caption: Experimental workflow for evaluating spebrutinib in a CIA mouse model.
Caption: Signaling pathways inhibited by spebrutinib in the context of arthritis.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials [mdpi.com]
- 3. dovepress.com [dovepress.com]
Application of spebrutinib besylate in primary human cell assays.
Introduction
Spebrutinib (also known as CC-292) is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key enzyme in the B-cell receptor (BCR) and Fc receptor signaling pathways, BTK plays a crucial role in the development, activation, proliferation, and survival of B-lymphocytes.[3][4][5] Spebrutinib acts as a covalent and irreversible inhibitor by binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[4][6] This targeted inhibition makes spebrutinib a valuable tool for investigating B-cell-mediated pathologies and a potential therapeutic agent for autoimmune diseases and B-cell malignancies.[1][3][7] These application notes provide detailed protocols for utilizing spebrutinib besylate in primary human cell assays to study its effects on B-cell proliferation, cytokine release, and apoptosis.
Mechanism of Action
Spebrutinib selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[3][4] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and other immune receptors, including Fc receptors and Toll-like receptors (TLRs).[1][5][7] Upon receptor engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and NFAT.[6][7] This signaling cascade is essential for B-cell proliferation, differentiation, and survival.[3][5] Spebrutinib's irreversible covalent bond with the Cys481 residue in the BTK active site effectively abrogates its enzymatic activity, leading to the inhibition of these downstream signaling events.[4][6]
Data Presentation
The following tables summarize the quantitative data on the in vitro effects of spebrutinib on primary human immune cells.
Table 1: Inhibitory Activity of Spebrutinib on Primary Human Lymphocyte Proliferation
| Cell Type | Stimulant | Parameter | IC50 Value | Reference |
| B-Cells | Anti-IgM | Proliferation | 0.7 µM | [1] |
| T-Cells | Not Specified | Proliferation | 4.6 µM | [1] |
Table 2: Effects of Spebrutinib on B-Cell Function
| Assay | Parameter Measured | Effect of Spebrutinib | Reference |
| B-Cell Activation | Expression of CD86, CD40, CD54, CD69 | Reduced | [1] |
| Cytokine Production | IL-6 Secretion | Inhibited | [1] |
| B-Cell Differentiation | Differentiation to Plasmablasts | Inhibited | [1] |
| Antibody Secretion | IgG Secretion | Inhibited | [1] |
Table 3: Effects of Spebrutinib on Myeloid Cell Function
| Cell Type | Pathway Stimulated | Parameter Measured | Effect of Spebrutinib | Reference |
| Myeloid Cells | FcγR and FcεR pathways | Cytokine Production and Degranulation | Reduced | [1] |
| Osteoclasts | Not Specified | Osteoclastogenesis | Reduced | [1][2] |
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the BTK signaling pathway by spebrutinib.
Caption: A generalized workflow for in vitro primary human cell assays with spebrutinib.
Experimental Protocols
B-Cell Proliferation Assay
This protocol is designed to assess the effect of spebrutinib on the proliferation of primary human B-cells stimulated via the B-cell receptor.
Materials:
-
This compound
-
Primary human B-cells (isolated by negative selection)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Goat F(ab')2 anti-human IgM
-
MTS proliferation assay kit
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using a B-cell isolation kit based on negative selection.
-
Resuspend the purified B-cells in culture medium at a concentration of 0.4–0.5 x 10⁶ cells/mL.[8]
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of the spebrutinib dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Add 50 µL of goat F(ab')2 anti-human IgM (final concentration of 5 µg/mL) to stimulate B-cell proliferation.[8] For unstimulated controls, add 50 µL of medium.
-
Incubate the plate for 56-72 hours in a humidified incubator at 37°C with 5% CO₂.[8]
-
At the end of the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a spectrophotometer plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle-treated, stimulated control.
Cytokine Release Assay
This protocol measures the effect of spebrutinib on the production and release of cytokines, such as IL-6, from stimulated primary human immune cells.
Materials:
-
This compound
-
Primary human PBMCs
-
RPMI-1640 medium (as described above)
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes/macrophages, or anti-CD3/CD28 for T-cells)
-
96-well round-bottom tissue culture plates
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Centrifuge
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of spebrutinib dilutions or vehicle control to the wells. Pre-incubate for 1-2 hours.
-
Add 50 µL of the appropriate stimulant (e.g., LPS at 100 ng/mL).
-
Incubate the plate for 24-48 hours at 37°C with 5% CO₂.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of the cytokine of interest in the supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Analyze the data by comparing cytokine levels in spebrutinib-treated wells to the vehicle-treated, stimulated control.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to determine the effect of spebrutinib on the induction of apoptosis in primary human B-cells.
Materials:
-
This compound
-
Primary human B-cells
-
RPMI-1640 medium (as described above)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
24-well tissue culture plates
-
Flow cytometer
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Isolate and culture primary human B-cells as described in the proliferation assay protocol.
-
Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/mL in a final volume of 1 mL per well.
-
Treat the cells with various concentrations of spebrutinib or vehicle control.
-
Incubate for 24-48 hours at 37°C with 5% CO₂.
-
After incubation, harvest the cells by gentle pipetting and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Conclusion
This compound is a potent and selective inhibitor of BTK that demonstrates significant effects on primary human immune cells in vitro. The protocols outlined in these application notes provide a framework for researchers to investigate the impact of spebrutinib on B-cell proliferation, cytokine release, and apoptosis. These assays are valuable tools for elucidating the mechanism of action of BTK inhibitors and for the preclinical evaluation of their therapeutic potential in various B-cell-driven diseases.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
Spebrutinib Besylate: A Tool for Interrogating B-Cell Receptor Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Spebrutinib (also known as CC-292) is a potent and selective, orally bioavailable small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a crucial role in the development, activation, proliferation, and survival of B lymphocytes.[1][3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases.[4][5] Spebrutinib acts as an irreversible covalent inhibitor by binding to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its enzymatic activity and downstream signaling.[3][6] This property makes spebrutinib an invaluable tool for studying the intricate mechanisms of BCR signaling in both healthy and diseased states. These application notes provide detailed protocols for utilizing spebrutinib to investigate BCR pathway function.
Mechanism of Action
Upon engagement of the B-cell receptor by an antigen, a signaling cascade is initiated, involving a series of phosphorylation events mediated by tyrosine kinases.[7] Key among these is Bruton's tyrosine kinase (BTK), which is activated downstream of spleen tyrosine kinase (SYK) and phosphoinositide 3-kinase (PI3K).[4] Activated BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to downstream signaling events that culminate in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation, differentiation, and survival.[6][8] Spebrutinib's irreversible binding to BTK effectively halts this cascade, providing a specific means to study the consequences of BTK inhibition on various cellular processes.[1]
Data Presentation
The following tables summarize key quantitative data regarding the activity of spebrutinib from in vitro studies.
Table 1: In Vitro Inhibitory Activity of Spebrutinib
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (BTK) | 0.5 nM | Enzymatic Assay | [6] |
| IC50 (B-cell proliferation) | Potent inhibition | α-IgM and CpG stimulated primary human B cells | [9] |
| BTK Occupancy | Median 83% | Peripheral blood from RA patients | [9] |
Table 2: Effects of Spebrutinib on B-cell Activation Markers and Cytokine Production
| Marker/Cytokine | Effect | Cell Type/Condition | Reference |
| CD86, CD40, CD54, CD69 | Reduction in expression | α-IgM and CpG stimulated CD19+ B cells | [2] |
| CXCL13, MIP-1β | Significant reduction in serum levels | RA patients | [9] |
| Lymphoid and Myeloid Cytokines | Reduced production | Primary human lymphoid and myeloid cells | [9] |
Experimental Protocols
Herein are detailed methodologies for key experiments to study BCR signaling using spebrutinib.
Protocol 1: In Vitro B-cell Proliferation Assay
This protocol details a method to assess the inhibitory effect of spebrutinib on B-cell proliferation following BCR stimulation.
Materials:
-
Spebrutinib besylate
-
Primary human B cells (CD19+)
-
RPMI 1640 medium with 10% FBS
-
Anti-IgM antibody
-
CpG oligodeoxynucleotide
-
3H-thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Isolate primary human B cells using a positive or negative selection kit.
-
Resuspend B cells at a concentration of 1 x 106 cells/mL in RPMI 1640 supplemented with 10% FBS.
-
Plate 0.2 x 106 B cells (200 µL) per well in a 96-well plate.[2]
-
Prepare serial dilutions of spebrutinib (e.g., 0.0001–100 µM) in culture medium.[2]
-
Add the desired concentrations of spebrutinib to the wells and incubate for 1 hour at 37°C.
-
Stimulate the B cells by adding anti-IgM (10 µg/mL) and CpG (10 µg/mL).[2]
-
Incubate the plates for 3 days at 37°C in a humidified 5% CO2 atmosphere.
-
During the last 24 hours of incubation, add 1 µCi/well of 3H-thymidine.[2]
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of 3H-thymidine using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Protocol 2: Flow Cytometric Analysis of B-cell Activation Markers
This protocol outlines the procedure to evaluate the effect of spebrutinib on the expression of B-cell activation markers.
Materials:
-
This compound
-
CD19+ B cells
-
Anti-IgM antibody
-
CpG oligodeoxynucleotide
-
Fluorochrome-conjugated antibodies against CD86, CD40, CD54, and CD69
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate CD19+ B cells.
-
Incubate the B cells with varying concentrations of spebrutinib for 1 hour.[2]
-
Stimulate the cells with anti-IgM (10 µg/mL) and CpG (10 µg/mL) for 24 hours.[2]
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD86, CD40, CD54, and CD69 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to determine the percentage of positive cells and the mean fluorescence intensity for each marker.
Protocol 3: Western Blot Analysis of BCR Signaling Proteins
This protocol describes how to assess the phosphorylation status of key proteins in the BCR signaling pathway following spebrutinib treatment.
Materials:
-
This compound
-
B-cell lymphoma cell line (e.g., Ramos) or primary B cells
-
Anti-IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2 (Y1217), total PLCγ2, phospho-ERK (T202/Y204), and total ERK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture B cells and treat with desired concentrations of spebrutinib for 1 hour.
-
Stimulate the cells with anti-IgM (10 µg/mL) for 15 minutes.[10]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams illustrate the B-cell receptor signaling pathway and a general experimental workflow for studying the effects of spebrutinib.
Caption: B-Cell Receptor Signaling Pathway and the Point of Inhibition by Spebrutinib.
Caption: General Experimental Workflow for Studying Spebrutinib's Effects on B-Cell Function.
References
- 1. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting spebrutinib besylate solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with spebrutinib besylate. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO to prepare stock solutions.[1][2] The compound is reported to be insoluble in water and ethanol.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1][2] Sonication may be used to aid dissolution.[3] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in DMSO.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to two years.[1] For shorter-term storage, -20°C for up to one year is acceptable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][3]
Troubleshooting Guides
Solubility Issues
Problem: I am having trouble dissolving this compound.
-
Solution: Ensure you are using fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2] Gentle warming and sonication can also help to facilitate dissolution.[3]
Problem: My this compound precipitates when I dilute my DMSO stock solution in aqueous media (e.g., PBS or cell culture medium).
-
Solution: This is a common issue for hydrophobic compounds. To minimize precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while vortexing. For in vivo studies, a formulation using DMSO, PEG300, and Tween-80 in saline has been described.[4] A similar approach with a lower percentage of organic solvent may be adapted for in vitro experiments. It is crucial to not exceed a certain percentage of the organic solvent in the final aqueous solution to avoid precipitation.
Stability Concerns
Problem: I am unsure about the stability of my this compound working solution during my experiment.
-
Solution: For cell-based assays, it is best practice to prepare fresh working solutions from a frozen stock solution for each experiment. If short-term storage of a working solution is necessary, it can be stored at 4°C for up to a week if the solution is clear.[3] However, if the working solution is a suspension, it should be prepared fresh immediately before use.[3]
Problem: How many times can I freeze and thaw my this compound stock solution?
-
Solution: It is strongly recommended to aliquot your stock solution after preparation to minimize the number of freeze-thaw cycles.[1][3] While the exact number of cycles that this compound can tolerate without degradation is not specified, it is a general good practice to avoid more than a few freeze-thaw cycles for any compound to maintain its integrity.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 45 mg/mL[1] / 85 mg/mL[2] | Use fresh, anhydrous DMSO. Sonication can aid dissolution. |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] | |
| PBS (pH 7.4) | Not explicitly quantified, but dilution from DMSO stock is possible with care to avoid precipitation. | See troubleshooting guide for preparing aqueous working solutions. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years[1] | |
| 4°C | 2 years[1] | ||
| DMSO Stock Solution | -80°C | 2 years[1] | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 year[1] | Aliquot to avoid freeze-thaw cycles. | |
| Aqueous Working Solution | 4°C | Up to 1 week (if clear solution)[3] | Prepare fresh if possible. If a suspension, use immediately. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Calculate the mass of this compound (Molecular Weight: 581.62 g/mol ) required to make the desired volume of a 10 mM solution.
-
Weigh the calculated amount of this compound powder in a suitable vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Preparing a Working Solution in Cell Culture Medium:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
While vortexing the cell culture medium, add the required volume of the DMSO stock solution to achieve the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity to the cells.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Recommended Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Optimizing Spebrutinib Besylate Dosage for Maximal BTK Occupancy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spebrutinib besylate dosage for maximal Bruton's tyrosine kinase (BTK) occupancy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the besylate salt form of spebrutinib, an orally bioavailable and selective inhibitor of Bruton's tyrosine kinase (BTK).[1] Spebrutinib forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to irreversible inhibition of its kinase activity.[2][3] This prevents BTK from participating in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and activation.[1][3]
Q2: Why is measuring BTK occupancy important for dosage optimization?
Measuring BTK occupancy provides a direct assessment of target engagement, indicating the percentage of BTK molecules that are bound by spebrutinib. This pharmacodynamic biomarker is critical for establishing a dose-response relationship and determining the optimal concentration of spebrutinib required to achieve and maintain sufficient inhibition of the target in your experimental model.[4] For irreversible inhibitors like spebrutinib, high BTK occupancy is often correlated with sustained pathway inhibition and therapeutic efficacy.
Q3: What are the common methods to measure BTK occupancy?
The most common methods for quantifying BTK occupancy are biochemical assays performed on cell lysates or peripheral blood mononuclear cells (PBMCs). These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays simultaneously measure both the free (unbound) and total BTK levels in a sample, providing an accurate determination of occupancy.[4][5] They are homogeneous (no-wash) assays, making them suitable for high-throughput screening.[4]
-
ELISA-based Methods: These assays typically involve capturing total BTK from a sample and then using a probe that binds to the active site of unoccupied BTK to determine the free fraction.[6][7]
Q4: What level of BTK occupancy should be targeted?
Generally, for covalent BTK inhibitors, near-complete and sustained BTK occupancy (>90%) is often the goal to achieve maximal therapeutic effect.[1] However, the optimal level of occupancy can vary depending on the specific biological context, the cell type being studied, and the desired experimental outcome. It is recommended to perform dose-response experiments to determine the spebrutinib concentration that achieves the desired level of BTK occupancy and downstream signaling inhibition in your specific system.
Data Presentation
Table 1: In Vitro Potency of Spebrutinib in Cellular Assays
| Assay Type | Cell Type | Parameter | Value (nM) |
| B-cell Proliferation Inhibition | Human B-cells | IC50 | 700 |
| FcγR-stimulated TNF-α Production | Macrophages | IC50 | <1000 |
| FCεR-induced Degranulation | Basophils | IC50 | <1000 |
| B-cell Receptor Activation (CD69) | Human Whole Blood | EC50 | 140 |
Data synthesized from preclinical pharmacology studies.[2][8]
Table 2: Clinical BTK Occupancy with Spebrutinib
| Dosing Regimen | Tissue | Median BTK Occupancy | Time Point |
| 375 mg/day | Peripheral Blood | 83% | Week 1 |
| 375 mg/day | Peripheral Blood | 86% | Week 2 |
| 375 mg/day | Peripheral Blood | 88% | Week 4 |
Data from a Phase 2a clinical study in patients with rheumatoid arthritis.[2]
Mandatory Visualizations
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement | Semantic Scholar [semanticscholar.org]
- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
Technical Support Center: Improving the Bioavailability of Spebrutinib Besylate in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of spebrutinib besylate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
Spebrutinib (formerly CC-292) is an orally administered, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[3][4][5][6] Its role in various B-cell malignancies and autoimmune diseases makes it an important therapeutic target. However, like many kinase inhibitors, spebrutinib is a poorly water-soluble compound, which can lead to low and variable oral bioavailability, potentially impacting its therapeutic efficacy.
Q2: What are the common reasons for poor oral bioavailability of this compound?
The primary reasons for the poor oral bioavailability of this compound are expected to be:
-
Low Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its low solubility in gastrointestinal fluids limits the amount of drug that can be absorbed.
-
Poor Dissolution Rate: The rate at which the solid drug dissolves in the GI tract is a critical factor for absorption. For poorly soluble compounds, this rate is often slow.
-
First-Pass Metabolism: Although specific data for spebrutinib is limited in the public domain, drugs of this class can be subject to significant metabolism in the gut wall and liver before reaching systemic circulation.
Q3: Which animal models are typically used for preclinical bioavailability studies of this compound?
Standard preclinical animal models for pharmacokinetic studies include rats, dogs, and non-human primates (e.g., cynomolgus monkeys).[7][8][9] These models are chosen to provide data on inter-species differences in drug metabolism and absorption, which helps in predicting human pharmacokinetics.
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of Spebrutinib in Rats
Problem: After oral administration of a simple suspension of this compound in rats, the plasma concentrations are low and show high inter-animal variability.
Possible Causes:
-
Poor dissolution of the drug in the rat's gastrointestinal tract.
-
Rapid transit time in the rat, not allowing sufficient time for dissolution and absorption.
-
High first-pass metabolism in the rat liver.
Troubleshooting Strategies:
-
Formulation Enhancement:
-
Micronization/Nanonization: Reduce the particle size of the this compound powder to increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Formulate this compound with a polymer (e.g., HPMC, PVP) to create an amorphous solid dispersion. This can significantly improve solubility and dissolution rate.
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-surfactants. When this mixture comes into contact with aqueous GI fluids, it forms a fine emulsion, increasing the surface area for absorption.
-
Nanosuspensions: Suspend nanosized drug particles in a liquid medium, often with stabilizers.
-
-
Complexation: Use cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of the drug.[10][11]
-
-
Dosing Protocol Modification:
-
Ensure the use of a consistent and appropriate vehicle for suspension if not using an enhanced formulation.
-
Consider the fasting state of the animals, as food can significantly impact the absorption of poorly soluble drugs.
-
Illustrative Data: Impact of Formulation on Spebrutinib Bioavailability in Rats
The following table presents illustrative data to demonstrate the potential impact of different formulation strategies on the oral bioavailability of this compound in rats.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Simple Suspension | 20 | 150 ± 45 | 2.0 | 600 ± 180 | 5 |
| Micronized Suspension | 20 | 300 ± 70 | 1.5 | 1200 ± 250 | 10 |
| Amorphous Solid Dispersion | 20 | 800 ± 150 | 1.0 | 4800 ± 900 | 40 |
| SEDDS Formulation | 20 | 1200 ± 200 | 0.5 | 7200 ± 1200 | 60 |
Note: This data is for illustrative purposes and is based on typical improvements seen with these formulation strategies for poorly soluble drugs.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP K30)
-
Organic solvent (e.g., acetone, methanol)
-
Spray dryer or rotary evaporator
-
Mortar and pestle
Method (Spray Drying):
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Stir the solution until both components are fully dissolved.
-
Set the parameters of the spray dryer (inlet temperature, spray rate, gas flow rate) to appropriate values for the solvent system.
-
Spray the solution into the drying chamber.
-
Collect the resulting solid dispersion powder.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: Oral Dosing and Blood Sampling in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
This compound formulation
Method:
-
Fast the rats overnight (with free access to water) before dosing.
-
Prepare the this compound formulation at the desired concentration.
-
Administer the formulation to the rats via oral gavage at a specific dose volume (e.g., 5 mL/kg).
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for spebrutinib concentration using a validated analytical method (e.g., LC-MS/MS).
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
Caption: BTK signaling pathway in B-cell activation.
Experimental Workflow for Improving Spebrutinib Bioavailability
Caption: Workflow for enhancing spebrutinib bioavailability.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of Spebrutinib Besylate in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the in vitro cytotoxicity of spebrutinib besylate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
This compound is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[1][2][3] By covalently binding to the cysteine residue (Cys481) in the active site of BTK, spebrutinib blocks its downstream signaling.[3] This inhibition of pro-survival pathways is the primary mechanism of its intended cytotoxic effect on malignant B-cells. However, this can also lead to cytotoxicity in non-malignant B-cells and potentially other cell types in long-term culture.
Q2: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. For short-term assays (e.g., 72 hours), the IC50 for inhibiting B-cell proliferation has been reported to be approximately 0.7 µM.[4] For long-term cultures, it is advisable to start with a dose-response experiment to determine the optimal concentration that balances efficacy with manageable cytotoxicity for your specific cell line. A starting range of 1 nM to 10 µM is often used for initial dose-finding studies.[5]
Q3: Are there known off-target effects of this compound that could contribute to cytotoxicity?
While spebrutinib is considered a selective BTK inhibitor, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations. The acrylamide moiety in spebrutinib's structure is a structural alert for potential toxicity.[6][7] Off-target inhibition of other kinases can lead to unintended biological consequences and contribute to cytotoxicity. It is important to consider that some observed cytotoxicity may not be solely due to BTK inhibition.
Q4: How can I distinguish between cytotoxic and cytostatic effects of this compound?
Cytotoxicity refers to the killing of cells, while cytostatic effects inhibit cell proliferation without causing cell death. To differentiate between these, it is recommended to use a combination of assays. A proliferation assay (e.g., Ki-67 staining or cell counting over time) can assess the cytostatic effect.[8] A viability assay that measures membrane integrity (e.g., trypan blue exclusion or a live/dead fluorescent stain) can quantify cytotoxic effects.[9]
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Early Stages of Long-Term Culture
| Possible Cause | Recommended Solution |
| Initial drug concentration is too high. | Perform a dose-response curve to determine the IC50 for your specific cell line and experimental duration. Start with concentrations at or below the IC50 for long-term studies. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control to verify. |
| Cell line is highly sensitive to BTK inhibition. | Consider using a cell line with known lower sensitivity or genetically modifying your cell line to express a resistant BTK mutant (if applicable to your research question). |
| Rapid depletion of essential nutrients. | Increase the frequency of media changes or use a richer culture medium formulation. |
Issue 2: Gradual Decline in Cell Viability Over Several Weeks
| Possible Cause | Recommended Solution |
| Cumulative drug toxicity. | Consider an intermittent dosing strategy (e.g., 3 days on, 4 days off) to allow cells to recover.[10] This can sometimes delay the emergence of resistance and reduce long-term toxicity. |
| Induction of cellular stress pathways. | Monitor markers of cellular stress such as reactive oxygen species (ROS) production or activation of apoptosis pathways (e.g., caspase-3 cleavage). If stress is detected, consider co-treatment with an antioxidant or a pan-caspase inhibitor, being mindful of potential experimental confounds. |
| Selection of a drug-resistant, slower-growing population. | Regularly monitor the morphology and doubling time of your cells. If changes are observed, re-evaluate the drug concentration and consider re-deriving the cell line from a frozen stock. |
| Drug degradation in culture medium. | Prepare fresh drug dilutions regularly and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These values should be used as a reference, and it is crucial to determine the specific values for your experimental system.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Spebrutinib
| Assay | Cell Type/Target | IC50 Value | Reference |
| B-cell Proliferation | Primary Human B-cells | 0.7 µM | [4] |
| T-cell Proliferation | Primary Human T-cells | 4.6 µM | [4] |
| BTK Kinase Activity | Biochemical Assay | <0.5 nM |
Table 2: Example Dose-Response Data for a Hypothetical Sensitive B-cell Lymphoma Cell Line
| Spebrutinib Conc. (µM) | % Viability (72h) |
| 0 (Control) | 100 |
| 0.01 | 95 |
| 0.1 | 80 |
| 0.5 | 55 |
| 1.0 | 30 |
| 5.0 | 10 |
| 10.0 | <5 |
Note: This table is illustrative. Actual results will vary based on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Assay:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.[11]
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50.
-
Protocol 2: Monitoring Cellular Stress via Measurement of Reactive Oxygen Species (ROS)
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate) and treat with this compound at various concentrations and time points. Include a positive control (e.g., H2O2) and a vehicle control.
-
Staining:
-
Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).
-
Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells at a final concentration of 10 µM.[12]
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 535 nm Em for DCF).
-
-
Analysis: Compare the fluorescence intensity of the treated cells to the controls to determine the level of ROS production.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Spebrutinib Besylate vs. Ibrutinib: A Comparative Analysis of Kinase Selectivity
A deep dive into the comparative selectivity of two prominent Bruton's tyrosine kinase (BTK) inhibitors, spebrutinib besylate and ibrutinib, reveals significant differences in their off-target activities. While both drugs effectively inhibit BTK, a key component of the B-cell receptor (BCR) signaling pathway crucial for the proliferation of malignant B-cells, their broader kinase interaction profiles diverge, with potential implications for their clinical safety and efficacy.
Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell malignancies.[1][2] However, its clinical use is associated with off-target effects, such as atrial fibrillation and bleeding, which are attributed to its inhibition of other kinases like TEC family kinases and EGFR.[2][3][4] This has spurred the development of second-generation BTK inhibitors, including spebrutinib, designed for greater selectivity and potentially a more favorable safety profile.
This guide provides a comparative analysis of the selectivity of this compound and ibrutinib, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Kinase Inhibition Profile: A Head-to-Head Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A more selective inhibitor is expected to have fewer off-target effects and, therefore, a better safety profile. Kinome profiling studies have been instrumental in elucidating the selectivity of spebrutinib and ibrutinib.
Biochemical and cellular assays have demonstrated that while both spebrutinib and ibrutinib are potent inhibitors of BTK, ibrutinib exhibits a broader range of off-target kinase inhibition.[5] A kinome scan assessing the inhibition of a large panel of human wild-type kinases at a 1 µM concentration revealed a significantly higher "hit rate" for ibrutinib compared to other BTK inhibitors, including spebrutinib.[5][6]
| Inhibitor | BTK IC50 (nM) | Kinase Hit Rate (>65% inhibition at 1 µM) | Key Off-Target Kinases Inhibited |
| This compound | <0.5[7] | 8.3%[5][6] | Yes, c-Src, Brk, Lyn, Fyn (at higher concentrations)[7] |
| Ibrutinib | ~0.5 | 9.4%[5][6] | TEC family kinases (ITK, TEC), EGFR, ERBB2/4, JAK3, BLK, BMX[5][8][9][10] |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. The kinase hit rate represents the percentage of kinases in a large panel that are significantly inhibited at a given concentration.
Experimental Methodologies for Determining Kinase Selectivity
The assessment of kinase inhibitor selectivity involves a variety of in vitro and cellular assays. These experimental protocols are crucial for understanding the interaction of a drug with its intended target and potential off-targets.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common methods include:
-
IMAP (Immobilized Metal Affinity for Phosphochemicals): This fluorescence polarization-based assay detects the phosphorylation of a substrate peptide by a kinase.
-
LanthaScreen™: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a phosphospecific antibody to the phosphorylated substrate.
-
Z'-LYTE™: This assay also utilizes FRET to measure kinase activity by detecting the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
KINOMEscan™: This is a high-throughput competition binding assay that quantitatively measures the interactions of a test compound against a large panel of human kinases. The amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound.
Cellular Assays
Cell-based assays are essential for confirming the activity and selectivity of an inhibitor in a more physiologically relevant context. These assays can measure:
-
On-Target Inhibition: This is often assessed by measuring the inhibition of B-cell receptor (BCR)-mediated signaling events in B-cells, such as the phosphorylation of downstream targets like PLCγ2 or the activation of cell surface markers like CD69.[5][6]
-
Off-Target Inhibition: This can be evaluated by examining the effect of the inhibitor on signaling pathways in cell lines that are dependent on known off-target kinases. For example, the inhibition of epidermal growth factor (EGF)-induced EGFR phosphorylation in A431 cells is a common assay to assess off-target activity on EGFR.[5][6]
Signaling Pathways and Experimental Workflow
The primary target of both spebrutinib and ibrutinib is Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is essential for B-cell proliferation, survival, and trafficking.[1][11]
Caption: B-cell receptor (BCR) signaling pathway and the point of inhibition by spebrutinib and ibrutinib.
The experimental workflow for assessing kinase inhibitor selectivity typically involves a tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.
Caption: A typical experimental workflow for determining the selectivity of kinase inhibitors.
Conclusion
The comparative analysis of this compound and ibrutinib highlights a key trend in the development of kinase inhibitors: the pursuit of increased selectivity to improve safety. While both are potent BTK inhibitors, the available data indicates that spebrutinib has a more focused kinase inhibition profile compared to the first-generation inhibitor, ibrutinib. This difference in selectivity, particularly the reduced inhibition of kinases like EGFR and certain TEC family members by spebrutinib, may translate to a more favorable side-effect profile in clinical settings. For researchers and drug development professionals, these findings underscore the importance of comprehensive kinase profiling in the early stages of drug discovery to identify candidates with the optimal balance of potency and selectivity.
References
- 1. Ibrutinib - Wikipedia [en.wikipedia.org]
- 2. ajmc.com [ajmc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
A Head-to-Head Examination of Spebrutinib and Other Second-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of irreversible BTK inhibitors has revolutionized treatment paradigms, with second-generation inhibitors aiming to improve upon the selectivity and safety profile of the first-in-class drug, ibrutinib. This guide provides a comparative analysis of spebrutinib (CC-292), a second-generation BTK inhibitor, against its contemporaries, acalabrutinib and zanubrutinib, focusing on preclinical data to inform research and development decisions.
Biochemical and Cellular Potency
Spebrutinib, along with acalabrutinib and zanubrutinib, are covalent inhibitors that target the Cys481 residue in the active site of BTK.[1] Preclinical studies have demonstrated that all three are potent inhibitors of BTK. However, their potency varies across different assay formats.
In biochemical assays, spebrutinib demonstrates a strong inhibitory effect on BTK, with a reported IC50 of 0.5 nM.[1] Comparative studies have shown that while ibrutinib and zanubrutinib may appear more potent in biochemical binding kinetics, these differences are less pronounced in cellular assays.[2] For instance, in human whole blood assays, which more closely mimic physiological conditions, the EC50 values for ibrutinib, acalabrutinib, and zanubrutinib are all below 10 nM, whereas spebrutinib shows a higher EC50 of 140 nM.[1][3] This suggests that the cellular environment may impact the relative potency of these inhibitors.
| Inhibitor | BTK IC50 (nM) [Biochemical Assay] | BTK EC50 (nM) [Human Whole Blood] |
| Spebrutinib | 0.5[1] | 140[1][3] |
| Acalabrutinib | Not directly compared in the same study | <10[1][3] |
| Zanubrutinib | Not directly compared in the same study | <10[1][3] |
| Ibrutinib (First-Generation) | Not directly compared in the same study | <10[1][3] |
Kinase Selectivity and Off-Target Effects
A key differentiator among second-generation BTK inhibitors is their kinase selectivity profile. Off-target inhibition of other kinases, such as EGFR and ITK, by first-generation inhibitors has been associated with adverse effects.[4] Second-generation inhibitors have been designed to minimize these off-target activities.
Kinome profiling reveals that acalabrutinib has the highest selectivity for BTK, with the lowest percentage of off-target kinase inhibition at a 1 µM concentration (1.5%), followed by zanubrutinib (4.3%) and then spebrutinib (8.3%).[1][3] For comparison, the first-generation inhibitor ibrutinib has an off-target kinase inhibition rate of 9.4%.[1][3]
Specifically, in cellular assays for off-target inhibition of EGFR, acalabrutinib shows minimal activity (EC50 >10 µM).[1][3] In contrast, spebrutinib has an EC50 of 4.7 µM for EGFR, while zanubrutinib is more potent at 0.39 µM.[1][3] Similarly, for off-target effects on T-cell receptor signaling, spebrutinib and zanubrutinib have EC50 values of less than 1 µM in Jurkat T-cells, whereas acalabrutinib shows no significant inhibition up to 10 µM.[1][3]
| Inhibitor | Kinase Hit Rate at 1µM (% of kinome)[1][3] | EGFR EC50 (µM) [Cellular Assay][1][3] | ITK/TCR Signaling EC50 (µM) [Jurkat T-cells][1][3] |
| Spebrutinib | 8.3 | 4.7 | <1 |
| Acalabrutinib | 1.5 | >10 | >10 |
| Zanubrutinib | 4.3 | 0.39 | <1 |
| Ibrutinib (First-Generation) | 9.4 | 0.07 | <1 |
Experimental Protocols
The following sections describe the general methodologies used in the preclinical evaluation of BTK inhibitors.
Biochemical Kinase Inhibition Assays (IMAP and LanthaScreen)
Principle: These assays measure the ability of an inhibitor to block the phosphorylation of a substrate by BTK.
-
IMAP (Immobilized Metal Affinity-based Fluorescence Polarization): This assay quantifies the phosphorylated product through its binding to nanoparticles containing trivalent metal ions. This binding results in a change in the fluorescence polarization of a fluorescently labeled substrate.
-
LanthaScreen: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled tracer to the kinase. Inhibition is detected by the displacement of the tracer by the inhibitor, leading to a decrease in the FRET signal.
General Protocol Outline:
-
BTK enzyme is incubated with the test inhibitor at various concentrations.
-
A fluorescently labeled substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period.
-
A detection reagent (IMAP beads or LanthaScreen FRET pair) is added.
-
The signal (fluorescence polarization or TR-FRET) is measured, and IC50 values are calculated.
Cellular B-Cell Activation Assay (CD69 Expression)
Principle: This assay assesses the inhibitor's ability to block B-cell receptor (BCR) signaling, which is a key pathway for B-cell activation. Upregulation of the surface marker CD69 is an early indicator of B-cell activation.
General Protocol Outline:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood are pre-incubated with the BTK inhibitor.
-
B-cells are stimulated with a BCR activator (e.g., anti-IgD antibody).
-
After an incubation period, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.
-
The expression of CD69 on the B-cell population is analyzed by flow cytometry.
-
The EC50 value, the concentration of inhibitor that causes 50% inhibition of CD69 upregulation, is determined.
Kinase Selectivity Profiling (KINOMEscan)
Principle: This technology uses a competition binding assay to quantify the interactions of a test compound with a large panel of kinases.
General Protocol Outline:
-
A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.
-
The results are reported as the percentage of the kinome that is inhibited at a specific concentration of the test compound.
Cellular Off-Target Kinase Assays (EGFR Phosphorylation and T-Cell Activation)
Principle: These assays measure the inhibitor's effect on signaling pathways in cells that are known to be affected by off-target kinase inhibition.
-
EGFR Phosphorylation: This is typically performed in a cell line that overexpresses EGFR, such as A431 cells. The assay measures the inhibitor's ability to block the autophosphorylation of EGFR upon stimulation with epidermal growth factor (EGF).
-
T-Cell Activation: This is often assessed in Jurkat T-cells. The assay measures the inhibitor's effect on the production of interleukin-2 (IL-2) following stimulation of the T-cell receptor (TCR).
General Protocol Outline:
-
The relevant cell line (e.g., A431 or Jurkat) is treated with the BTK inhibitor.
-
The cells are then stimulated with the appropriate activator (EGF for EGFR, anti-CD3/CD28 antibodies for TCR).
-
The level of EGFR phosphorylation or IL-2 production is measured using techniques such as ELISA or flow cytometry.
-
The EC50 value for the inhibition of the off-target pathway is calculated.
Signaling Pathway and Experimental Workflow Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of spebrutinib.
Caption: General workflow for a cellular B-cell activation assay.
Conclusion
Spebrutinib is a potent second-generation BTK inhibitor with a distinct preclinical profile compared to acalabrutinib and zanubrutinib. While it demonstrates strong biochemical inhibition of BTK, its potency in cellular assays is lower than that of its counterparts. Furthermore, its kinase selectivity profile, while improved over the first-generation inhibitor ibrutinib, is less selective than acalabrutinib and zanubrutinib, with notable off-target activity on EGFR and T-cell signaling pathways in cellular assays. These preclinical differences in potency and selectivity may have implications for clinical efficacy and safety, and warrant further investigation in head-to-head clinical trials. The data presented in this guide provides a foundation for researchers and drug developers to make informed decisions in the evolving landscape of BTK inhibitor therapeutics.
References
A Comparative Analysis of the Safety and Toxicity Profiles of Spebrutinib and Zanubrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of irreversible BTK inhibitors has revolutionized patient outcomes, with first-generation inhibitors like ibrutinib demonstrating significant efficacy. However, off-target effects have been associated with a range of adverse events, prompting the development of next-generation inhibitors with improved selectivity. This guide provides a detailed comparison of the safety and toxicity profiles of two such inhibitors: spebrutinib (CC-292) and zanubrutinib (BGB-3111). While direct head-to-head clinical trial data is not yet available, this analysis synthesizes existing clinical and preclinical data to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action and Signaling Pathways
Both spebrutinib and zanubrutinib are potent, orally bioavailable, irreversible inhibitors of BTK. They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[1][2][3][4] This blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][3]
The selectivity of these inhibitors for BTK over other kinases is a key determinant of their safety profile. Off-target inhibition of kinases such as EGFR, TEC, and ITK has been linked to adverse events observed with first-generation BTK inhibitors.[5][6] Zanubrutinib was specifically designed to minimize off-target inhibition of TEC- and EGFR-family kinases.[7]
Figure 1: Simplified BTK Signaling Pathway and Inhibition by Spebrutinib and Zanubrutinib.
Comparative Safety and Toxicity Data
The following tables summarize the adverse event (AE) data from clinical trials of spebrutinib and zanubrutinib. It is important to note that the patient populations and study designs differ, which limits direct comparison.
Table 1: Overview of Common Adverse Events (Any Grade)
| Adverse Event | Spebrutinib (Rheumatoid Arthritis)¹ | Zanubrutinib (B-Cell Malignancies)² |
| Infections | Comparable to Placebo | Upper Respiratory Tract Infection (29.7%) |
| Hemorrhage | Not Reported as Common | Contusion (19.5%) |
| Diarrhea | Comparable to Placebo | 21.1% |
| Rash | Comparable to Placebo | 16.6% |
| Fatigue | Not Reported as Common | Not Reported in this analysis |
| Nausea | Not Reported as Common | Not Reported in this analysis |
| Cough | Not Reported as Common | 18.1% |
¹Data from a Phase 2a study in patients with active rheumatoid arthritis.[8] ²Pooled data from 10 zanubrutinib monotherapy clinical trials.[5]
Table 2: Grade ≥3 Adverse Events of Interest
| Adverse Event | Spebrutinib (Rheumatoid Arthritis)¹ | Zanubrutinib (B-Cell Malignancies)² |
| Pneumonia | Not Reported | 8.4% |
| Hypertension | Not Reported | 8.1% |
| Neutropenia | Not Reported | Not specified in this analysis |
| Atrial Fibrillation | Not Reported | Lower rates than ibrutinib[9] |
¹Data from a Phase 2a study in patients with active rheumatoid arthritis.[8] ²Pooled data from 10 zanubrutinib monotherapy clinical trials.[5]
Head-to-Head Comparative Data (Zanubrutinib vs. Ibrutinib)
The ALPINE and ASPEN studies provide direct comparative safety data for zanubrutinib against the first-generation BTK inhibitor, ibrutinib. These findings highlight the improved safety profile of zanubrutinib.
Table 3: Key Safety Endpoints from Head-to-Head Trials (Zanubrutinib vs. Ibrutinib)
| Adverse Event | Zanubrutinib | Ibrutinib | Trial |
| Atrial Fibrillation/Flutter (Any Grade) | 2.5% | 10.1% | ALPINE[9] |
| Treatment Discontinuation due to AEs | 7.8% | 13.0% | ALPINE[9] |
| Major Hemorrhage | Less common | More common | ASPEN[10] |
| Diarrhea | Less common | More common | ASPEN[10] |
| Hypertension | Less common | More common | ASPEN[10] |
Experimental Protocols
Standard methodologies are employed to assess the safety and toxicity of kinase inhibitors throughout their development.
Kinase Selectivity Profiling
This is a critical step to identify potential off-target effects.
References
- 1. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions [frontiersin.org]
- 8. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Spebrutinib Besylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Spebrutinib Besylate are paramount for ensuring laboratory safety and environmental protection. As a potent, orally bioavailable inhibitor of Bruton's tyrosine kinase (BTK), this compound requires careful management throughout its lifecycle, including its final disposition.[1][2][3] This guide provides a procedural framework for the safe disposal of this compound in a laboratory setting.
Disclaimer: This document provides general guidance based on established practices for investigational drugs. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for this compound for specific protocols and regulatory requirements.
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs, particularly those classified as tyrosine kinase inhibitors, is a regulated process designed to mitigate risks to personnel and the environment.[4] The primary method for disposal is typically incineration by a licensed hazardous waste vendor.[5][6]
1. Hazard Characterization and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous chemical waste. This includes pure compound, solutions, and any materials used for handling (e.g., contaminated vials, pipette tips, gloves).
-
Do not mix this compound waste with non-hazardous or biohazardous waste streams.[5]
2. Contact Environmental Health and Safety (EHS):
-
Before initiating disposal, contact your institution's EHS office.[5][7] They will provide specific guidance on waste container types, labeling requirements, and pickup schedules.
3. Proper Waste Containment and Labeling:
-
Use a compatible, leak-proof container designated for hazardous chemical waste.[7] For solid waste, a securely sealed container is appropriate. For liquid waste, use a container compatible with the solvent used.
-
Clearly label the container with a "HAZARDOUS WASTE" label.[7]
-
On the label, list the full chemical name, "this compound," and specify any solvents and their concentrations.[7] Include the Principal Investigator's name, lab location, and contact information.[7]
4. Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The SAA should be a secure, secondary containment area away from general lab traffic.[7]
5. Scheduling Waste Pickup:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your EHS department.[7]
6. Documentation and Record Keeping:
-
Maintain meticulous records of the disposal process, including the date of disposal and the quantity of this compound discarded.[6][8] These records are essential for regulatory compliance and inventory management.
Summary of Disposal Procedures
| Step | Action | Key Considerations | Responsible Party |
| 1 | Hazard Classification | Treat as hazardous waste. Do not mix with other waste streams. | Researcher |
| 2 | Consult EHS | Obtain institution-specific guidelines for disposal.[5][7] | Researcher / EHS |
| 3 | Containment & Labeling | Use designated hazardous waste containers with proper labels.[7] | Researcher |
| 4 | Storage | Store in a secure Satellite Accumulation Area (SAA).[7] | Researcher |
| 5 | Waste Pickup | Schedule a pickup with the EHS department.[7] | Researcher / EHS |
| 6 | Documentation | Maintain a record of the disposed material.[6][8] | Researcher |
| 7 | Final Disposition | Transport to a licensed facility for incineration.[5][6] | EHS / Approved Vendor |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the general procedure for handling hazardous pharmaceutical waste in a research setting, as outlined by environmental safety guidelines, serves as the de facto protocol. This involves the segregation, secure containment, and professional disposal of the chemical waste in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[5]
Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C28H28FN5O6S | CID 74892828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors: their on-target toxicities as potential indicators of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Spebrutinib Besylate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Spebrutinib Besylate. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent Bruton's tyrosine kinase (BTK) inhibitor and should be handled with the utmost care as a potentially hazardous compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent pharmaceutical compounds is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the required PPE for handling this compound.
| PPE Component | Standard Specification | Area of Use |
| Gloves | ASTM D6978 tested chemotherapy gloves (double gloving recommended) | All handling procedures |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | All handling procedures |
| Lab Coat | Disposable, impermeable, long-sleeved gown that closes in the back | All handling procedures |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Weighing, reconstituting, or any procedure that may generate aerosols or dust |
| Shoe Covers | Disposable, slip-resistant | Areas where this compound is handled |
Standard Operating Procedures for Handling this compound
A systematic approach to handling potent compounds minimizes the risk of exposure. The following step-by-step protocols are mandatory.
1. Receiving and Unpacking
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a designated containment area and follow institutional spill procedures.
-
Personnel responsible for unpacking must wear single-use chemotherapy gloves.
-
The delivery containers should be opened within a designated containment area, such as a chemical fume hood or biological safety cabinet.
2. Storage
-
Store this compound in a dedicated, clearly labeled, and secure location.
-
Access to the storage area should be restricted to authorized personnel only.
-
It should be stored in a locked cabinet within a designated area for potent compounds.[1]
-
Maintain storage conditions as recommended by the manufacturer (e.g., temperature, light sensitivity).
3. Weighing and Reconstitution
-
All weighing and reconstitution activities must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE) to prevent inhalation of airborne particles.
-
Wear full PPE, including double gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling this compound. All equipment must be decontaminated after use or disposed of as hazardous waste.
-
When reconstituting, slowly add the diluent to the vial to avoid splashing.
4. Experimental Use
-
All manipulations of this compound, including dilutions and transfers, should be performed in a designated containment area.
-
Use luer-lock syringes and other closed-system transfer devices where possible to minimize the risk of spills and aerosol generation.
-
Work surfaces should be covered with disposable, absorbent, and impermeable liners. These liners should be disposed of as hazardous waste after each procedure or in case of a spill.
5. Spill Management
-
A spill kit specifically for cytotoxic drugs must be readily available in all areas where this compound is handled.
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Don the appropriate PPE from the spill kit before cleaning.
-
Contain the spill using absorbent materials from the kit.
-
Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
6. Disposal Plan
-
All waste contaminated with this compound is considered hazardous or cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
This includes empty vials, used PPE, contaminated labware, and spill cleanup materials.
-
Use designated, leak-proof, and puncture-resistant waste containers with clear "Hazardous" or "Cytotoxic" labeling.[2][3]
-
Sharps contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[2]
-
Do not dispose of this compound waste in general laboratory trash or down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
Caption: Workflow for the safe handling of this compound.
By implementing these safety protocols and fostering a culture of safety awareness, research institutions can protect their personnel while advancing critical drug development research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
